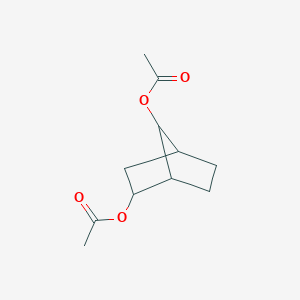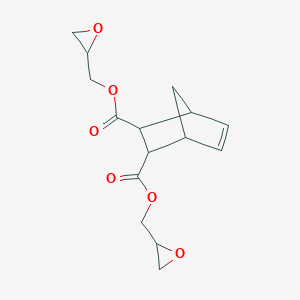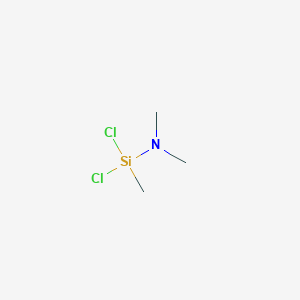
Tetraoctadecyl orthosilicate
Vue d'ensemble
Description
Tetraethyl orthosilicate (TEOS) is a chemical precursor widely used in the synthesis of silica-based materials through sol-gel processes. It serves as a silicon source for the preparation of various silica structures, including monodisperse particles, mesoporous particles, and microspheres . The hydrolysis and condensation reactions of TEOS are influenced by factors such as concentration, pH, and the presence of catalysts like ammonia, which can lead to the formation of colloidal silica particles with controlled size and morphology .
Synthesis Analysis
The Stöber process is a common method for synthesizing silica particles using TEOS. High concentrations of TEOS, up to 1.24 M, have been used to achieve a solids content of 7.45% in the resulting suspension, with particle sizes ranging from 30-1000 nm . The sol-gel synthesis of silica can also involve acid-catalyzed hydrolysis and condensation of TEOS, where the reaction conditions significantly affect the gel's properties. Nonrandom cyclization during these reactions leads to the formation of cagelike intermediates . Additionally, the oil-water emulsion process has been utilized to create mesoporous silica particles with unique radially oriented pore structures from tetramethyl orthosilicate (TMOS), a compound similar to TEOS .
Molecular Structure Analysis
The molecular structure of silica derived from TEOS is influenced by the reaction conditions. For instance, the formation of cagelike intermediates during acid-catalyzed sol-gel polymerization suggests a nonrandom cyclization pattern, which is supported by spectroscopic evidence . The structure of the resulting silica particles can be spherical, as observed in the presence of basic catalysts like ammonia, methylamine, and dimethylamine . The optical, electronic, and conformational properties of ortho-tetraaryls, which are related to the silica structure, have been examined, demonstrating potential for use as helical building blocks in various applications .
Chemical Reactions Analysis
The hydrolysis and condensation of TEOS are key reactions in the synthesis of silica materials. These reactions can be catalyzed by acids or bases, with the rate of hydrolysis being a first-order process in the orthosilicate concentration . The heat of reaction for the hydrolysis-polymerization process of TEOS in acidic conditions has been measured, revealing a large exothermic reaction followed by a slow exothermic reaction and then a small endothermic one . The amidation of carboxylic acids with amines using TMOS, a compound related to TEOS, has been demonstrated, showing the versatility of orthosilicates in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of silica particles synthesized from TEOS are highly dependent on the synthesis conditions. The density of silica microspheres can range from 2.11 to 2.16 g/cm³ . The size and size distribution of the particles are affected by the concentrations of TEOS, catalysts, and water . The surface area and pore size of mesoporous silica particles can be tailored, with surface areas up to 800 m²/g and large pores of size 20 nm being achievable . The generation of secondary particles in seeded growth reactions of TEOS has been linked to electrostatic repulsion forces, which can be modulated by monomer concentration and the presence of electrolytes .
Safety And Hazards
Orientations Futures
TEOS-based hydrogels have been investigated for their potential in drug delivery applications . The effects of the nanoparticulate building blocks on the drug release properties of these materials have been studied . These studies underline the versatility of these basic, TEOS-only hydrogels for drug delivery applications .
Propriétés
IUPAC Name |
tetraoctadecyl silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H148O4Si/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73-77(74-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,75-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGQDFWIISLOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO[Si](OCCCCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H148O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313971 | |
| Record name | Tetraoctadecyl silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1106.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraoctadecyl orthosilicate | |
CAS RN |
18816-28-9 | |
| Record name | Tetraoctadecyl silicate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18816-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraoctadecyl orthosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018816289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraoctadecyl silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctadecyl orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















